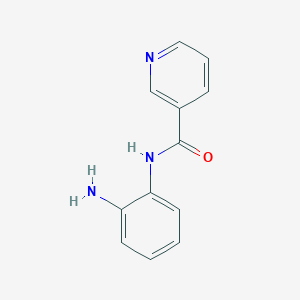

N-(2-Amino-phényl)-nicotinamide

Vue d'ensemble

Description

N-(2-aminophényl)nicotinamide: est un composé chimique appartenant à la classe des nicotinamides. Il se caractérise par la présence d'un groupe aminophényl lié au fragment nicotinamide.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in enzyme inhibition, particularly histone deacetylases (HDACs).

Medicine: Explored as a potential anticancer agent due to its ability to inhibit HDACs and other enzymes involved in cancer progression.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

N-(2-Amino-phenyl)-nicotinamide is a compound that primarily targets Histone Deacetylase (HDAC) and Breakpoint Cluster Abl (Bcr-Abl) . HDAC is an enzyme that plays a crucial role in the regulation of gene expression, while Bcr-Abl is a protein that is often associated with certain types of cancer, including chronic myeloid leukemia .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of HDAC and Bcr-Abl, preventing them from performing their normal functions . This inhibition leads to changes in the cellular processes that these proteins are involved in, such as gene expression and cell proliferation .

Biochemical Pathways

The inhibition of HDAC and Bcr-Abl by N-(2-Amino-phenyl)-nicotinamide affects several biochemical pathways. The compound’s interaction with HDAC leads to an increase in histone acetylation, which can alter gene expression patterns . On the other hand, the inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation and survival .

Pharmacokinetics

It is known that the compound has potent antiproliferative activities against certain cancer cell lines , suggesting that it may have good bioavailability and cellular uptake.

Result of Action

The molecular and cellular effects of N-(2-Amino-phenyl)-nicotinamide’s action include changes in gene expression patterns and a reduction in cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of N-(2-Amino-phenyl)-nicotinamide can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la N-(2-aminophényl)nicotinamide implique généralement la réaction du 2-aminobenzamide avec le chlorure de nicotinoyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction .

Méthodes de production industrielle: Pour la production à l'échelle industrielle, une méthode plus efficace implique l'utilisation d'isocyanate de phényle et de N-(2-aminophényl)benzamide. Cette méthode est avantageuse en raison de son économie atomique, de sa praticité et de la possibilité de réaliser la réaction en une seule étape en deux étapes .

Analyse Des Réactions Chimiques

Types de réactions: La N-(2-aminophényl)nicotinamide subit diverses réactions chimiques, notamment :

Oxydation: Ce composé peut être oxydé pour former des quinones correspondantes.

Réduction: L'hydrogénation catalytique peut réduire les groupes nitro en amines.

Substitution: Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Le palladium sur carbone (Pd/C) est souvent utilisé comme catalyseur pour les réactions d'hydrogénation.

Substitution: Des réactifs tels que le brome ou le chlore peuvent être utilisés pour les réactions d'halogénation.

Principaux produits formés :

Oxydation: Quinones et autres dérivés oxydés.

Réduction: Amines et autres formes réduites.

Substitution: Dérivés halogénés.

Applications de la recherche scientifique

Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie: Investigué pour son rôle dans l'inhibition enzymatique, en particulier les désacétylases d'histones (HDAC).

Médecine: Exploré comme un agent anticancéreux potentiel en raison de sa capacité à inhiber les HDAC et d'autres enzymes impliquées dans la progression du cancer.

Industrie: Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action de la N-(2-aminophényl)nicotinamide implique principalement l'inhibition des désacétylases d'histones (HDAC). En inhibant ces enzymes, le composé peut modifier l'expression des gènes et induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. Les cibles moléculaires comprennent diverses isoformes de HDAC, et les voies impliquées sont liées au remodelage de la chromatine et à la transcription des gènes.

Comparaison Avec Des Composés Similaires

Composés similaires :

- N-(2-aminophényl)-2-méthylquinoléine-4-carboxamide

- N-(2-aminophényl)-2-styrylquinoléine-4-carboxamide

Comparaison: La N-(2-aminophényl)nicotinamide est unique en raison de sa structure spécifique, qui lui permet d'inhiber sélectivement certaines isoformes de HDAC. Comparée à des composés similaires, elle a montré une meilleure sélectivité et une meilleure puissance dans l'inhibition de HDAC3, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent anticancéreux .

Propriétés

IUPAC Name |

N-(2-aminophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZRXCCXPZWXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360661 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-31-5 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide](/img/structure/B1227268.png)

![5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1227270.png)

![2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1227273.png)

![8-Phenyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1227275.png)

![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B1227276.png)

![3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1227283.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)

![13-butyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B1227289.png)

![2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)

![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)